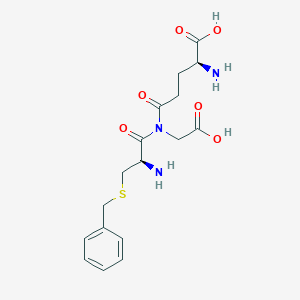

Glycine, N-(N-L-gamma-glutamyl-S-(phenylmethyl)-L-cysteinyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

S-Benzyl-Glutathion ist ein kleines Molekül, das zur Klasse der organischen Verbindungen gehört, die als Oligopeptide bekannt sind. Diese Verbindungen enthalten eine Sequenz von drei bis zehn Alpha-Aminosäuren, die durch Peptidbindungen miteinander verbunden sind. S-Benzyl-Glutathion ist ein Derivat von Glutathion, einem Tripeptid, das aus Glutamat, Cystein und Glycin besteht. Es wirkt als kompetitiver Inhibitor der Glutathionase und wird durch Rattennierenmikrosomen in seine Cystein-Derivate umgewandelt .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von S-Benzyl-Glutathion umfasst typischerweise die Konjugation von Benzylgruppen an die Thiolgruppe von Glutathion. Dies kann durch verschiedene organische Synthesetechniken erreicht werden, einschließlich der Verwendung von Schutzgruppen, um selektive Reaktionen an den gewünschten Stellen zu gewährleisten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren, um den Konjugationsprozess zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von S-Benzyl-Glutathion kann große organische Synthesetechniken umfassen, einschließlich der Verwendung von automatisierten Peptidsynthesizern. Diese Methoden gewährleisten eine hohe Reinheit und Ausbeute der Verbindung, was für ihre Verwendung in der Forschung und in potenziellen therapeutischen Anwendungen unerlässlich ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Benzyl-Glutathione typically involves the conjugation of benzyl groups to the thiol group of glutathione. This can be achieved through various organic synthesis techniques, including the use of protecting groups to ensure selective reactions at the desired sites. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of S-Benzyl-Glutathione may involve large-scale organic synthesis techniques, including the use of automated peptide synthesizers. These methods ensure high purity and yield of the compound, which is essential for its use in research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

S-Benzyl-Glutathion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide zu bilden.

Reduktion: Die Disulfidbindungen können wieder zu Thiolgruppen reduziert werden.

Substitution: Die Benzylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Dithiothreitol für die Reduktion. Substitutionsreaktionen können je nach gewünschtem Produkt die Verwendung von Nukleophilen oder Elektrophilen umfassen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von S-Benzyl-Glutathion, wie z. B. S-Laktoylglutathion und andere Cystein-Derivate. Diese Produkte werden oft auf ihre biologischen und chemischen Eigenschaften untersucht .

Wissenschaftliche Forschungsanwendungen

S-Benzyl-Glutathion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung des metabolischen Abbaus von Glutathion und seinen Derivaten verwendet.

Biologie: Untersucht auf seine Rolle in zellulären Prozessen, einschließlich der Regulierung von oxidativem Stress und Entgiftung.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Rolle als Inhibitor der Glutathionase, der Auswirkungen auf die Behandlung von Krankheiten im Zusammenhang mit oxidativem Stress haben könnte.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe aufgrund seiner einzigartigen chemischen Eigenschaften eingesetzt .

Wirkmechanismus

S-Benzyl-Glutathion entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Glutathionase und wirkt als kompetitiver Inhibitor. Diese Hemmung beeinflusst den metabolischen Abbau von Glutathion und führt zu Veränderungen der zellulären Redoxzustände und der Regulierung verschiedener zellulärer Prozesse. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Regulierung der TNF-induzierten Transkriptionsaktivität von NF-kappa-B und die Umwandlung von Hemimercaptal in S-Laktoylglutathion .

Wirkmechanismus

S-Benzyl-Glutathione exerts its effects primarily through its interaction with glutathionase, acting as a competitive inhibitor. This inhibition affects the metabolic degradation of glutathione, leading to changes in cellular redox states and the regulation of various cellular processes. The molecular targets and pathways involved include the regulation of TNF-induced transcriptional activity of NF-kappa-B and the conversion of hemimercaptal to S-lactoylglutathione .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glutathion: Ein Tripeptid, das aus Glutamat, Cystein und Glycin besteht und für seine antioxidativen Eigenschaften bekannt ist.

S-Laktoylglutathion: Ein Derivat, das durch die Konjugation von Glutathion mit Laktoylgruppen gebildet wird.

Glutathiondisulfid: Die oxidierte Form von Glutathion, die durch die Oxidation von Thiolgruppen gebildet wird

Einzigartigkeit

S-Benzyl-Glutathion ist aufgrund seiner Benzylgruppe einzigartig, die ihm besondere chemische Eigenschaften und biologische Aktivitäten verleiht. Seine Rolle als kompetitiver Inhibitor der Glutathionase unterscheidet es von anderen Glutathionderivaten und macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Biologische Aktivität

Glycine, N-(N-L-gamma-glutamyl-S-(phenylmethyl)-L-cysteinyl)-, also known as S-benzyl-glutathione, is a derivative of glutathione and falls under the category of oligopeptides. This compound has garnered attention for its potential biological activities, particularly in relation to its antioxidant properties, modulation of cellular processes, and implications in various therapeutic contexts.

Overview of Glycine and Its Derivatives

Glycine is the simplest amino acid and plays a crucial role in numerous physiological functions. It is involved in protein synthesis, neurotransmission, and metabolic regulation. The specific compound under discussion combines glycine with gamma-glutamyl and cysteinyl moieties, enhancing its biological activity compared to glycine alone.

- Molecular Formula : C23H27N3O6S

- CAS Number : 6803-17-4

- Molecular Weight : 427.5 g/mol

The biological activity of Glycine, N-(N-L-gamma-glutamyl-S-(phenylmethyl)-L-cysteinyl)- can be attributed to several mechanisms:

- Antioxidant Activity : The compound acts as a competitive inhibitor of glutathionase, which is crucial for maintaining cellular redox balance. By inhibiting this enzyme, it helps preserve glutathione levels within cells, thereby enhancing antioxidant defenses against oxidative stress .

- Modulation of Cellular Signaling : This compound influences various signaling pathways, including the regulation of NF-kappa-B transcriptional activity. It has been shown to reduce inflammation by inhibiting tumor necrosis factor (TNF) production and modulating macrophage activation .

- Neurotransmission : Glycine itself functions as an inhibitory neurotransmitter in the central nervous system. The derivative may enhance these effects by modulating glycine receptors, thereby influencing synaptic transmission and neuronal excitability .

Antioxidant Properties

Research indicates that S-benzyl-glutathione exhibits significant antioxidant properties by scavenging free radicals and reducing lipid peroxidation. This activity is particularly relevant in conditions characterized by oxidative stress, such as liver diseases induced by alcohol consumption .

Cytoprotection

The compound has been observed to provide cytoprotection against various hepatotoxins. Studies demonstrate that glycine supplementation can mitigate alcohol-induced liver damage by enhancing glutathione levels and reducing oxidative stress markers .

Immunomodulatory Effects

Glycine derivatives have shown promise in modulating immune responses. They can lower levels of superoxide ions from neutrophils and regulate cytokine production, which is crucial for managing inflammatory diseases .

Case Studies and Research Findings

- Alcohol-Induced Hepatotoxicity : In a study involving rats subjected to chronic alcohol feeding, glycine supplementation led to reduced blood alcohol levels and decreased liver injury markers. This suggests a protective role against ethanol toxicity through enhanced antioxidant capacity .

- Cancer Research : Investigations into the cytotoxic effects of chemotherapeutic agents have revealed that compounds like S-benzyl-glutathione can enhance the efficacy of treatments by reducing drug resistance mechanisms in cancer cells .

Summary Table of Biological Activities

Eigenschaften

CAS-Nummer |

6803-17-4 |

|---|---|

Molekularformel |

C17H23N3O6S |

Molekulargewicht |

397.4 g/mol |

IUPAC-Name |

(2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H23N3O6S/c18-12(17(25)26)6-7-14(21)20-13(16(24)19-8-15(22)23)10-27-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10,18H2,(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t12-,13-/m0/s1 |

InChI-Schlüssel |

XYJWEQWNNKNSFU-STQMWFEESA-N |

SMILES |

C1=CC=C(C=C1)CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N |

Isomerische SMILES |

C1=CC=C(C=C1)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=CC=C(C=C1)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Synonyme |

S-benzylglutathione |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.